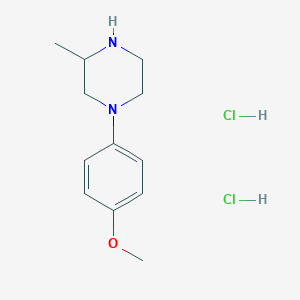

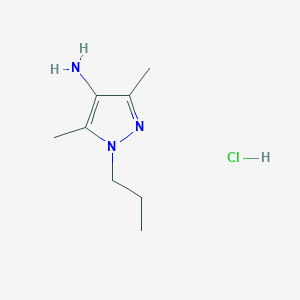

![molecular formula C6H12ClN3O2 B3095902 {3-[(Dimethylamino)methyl]-1,2,4-oxadiazol-5-YL}methanol hydrochloride CAS No. 1269199-19-0](/img/structure/B3095902.png)

{3-[(Dimethylamino)methyl]-1,2,4-oxadiazol-5-YL}methanol hydrochloride

Übersicht

Beschreibung

The compound is a derivative of Dimethylaminopropylamine , which is a diamine used in the preparation of some surfactants, such as cocamidopropyl betaine. It’s commonly found in personal care products including soaps, shampoos, and cosmetics .

Synthesis Analysis

While the specific synthesis process for “{3-[(Dimethylamino)methyl]-1,2,4-oxadiazol-5-YL}methanol hydrochloride” is not available, Dimethylaminopropylamine, a related compound, is commonly produced commercially via the reaction between dimethylamine and acrylonitrile .Wissenschaftliche Forschungsanwendungen

Stimuli-Responsive Polymersomes

This compound can be used in the creation of stimuli-responsive polymersomes . These are nanometer-sized spheroidal aggregates that can respond to external stimuli such as pH and temperature . They have potential applications in drug delivery, gene therapy, theranostics, artificial organelles, and nanoreactors .

Drug Delivery Systems

The compound’s properties make it suitable for use in drug delivery systems . Its ability to form polymersomes, which are more stable and robust than liposomes, makes it a promising candidate for this application .

Nanoreactors

The compound can be used to create nanoreactors . These are tiny structures that can carry out chemical reactions at a nanoscale, providing a controlled environment for specific reactions to take place .

Gene Therapy

The compound’s ability to form polymersomes that respond to external stimuli makes it a potential candidate for use in gene therapy . These polymersomes could potentially be used to deliver therapeutic genes to specific cells in the body .

Dyeing Polyester Fabrics

The compound can be used in the creation of enaminone-based azo dyes, which can be used to dye polyester fabrics . These dyes can provide color depth and intensity, fastness characteristics, and antimicrobial activities .

Synthesis of Lithium Enolate

The compound can be used in the synthesis of lithium enolate . This is a type of organolithium reagent that can be used in various chemical reactions .

Building Blocks for Heterocyclic Derivatives

The compound can be used as a building block for a diverse range of acyclic, carbocyclic, five- and six-membered heterocyclic derivatives . These derivatives have a wide range of applications in the field of medicinal chemistry .

Wirkmechanismus

Target of Action

Compounds with a 1,2,4-oxadiazole scaffold have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . Therefore, it’s plausible that this compound may also target infectious agents.

Mode of Action

1,2,4-oxadiazoles are known to have anti-infective properties . They likely interact with their targets, causing changes that inhibit the growth or function of the infectious agents.

Biochemical Pathways

Given the anti-infective properties of 1,2,4-oxadiazoles , it’s likely that this compound affects pathways related to the life cycle or metabolism of infectious agents.

Result of Action

Based on the known anti-infective properties of 1,2,4-oxadiazoles , it can be inferred that this compound likely inhibits the growth or function of infectious agents at the molecular and cellular levels.

Eigenschaften

IUPAC Name |

[3-[(dimethylamino)methyl]-1,2,4-oxadiazol-5-yl]methanol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O2.ClH/c1-9(2)3-5-7-6(4-10)11-8-5;/h10H,3-4H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQDHYTGLXFINSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=NOC(=N1)CO.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

{3-[(Dimethylamino)methyl]-1,2,4-oxadiazol-5-YL}methanol hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

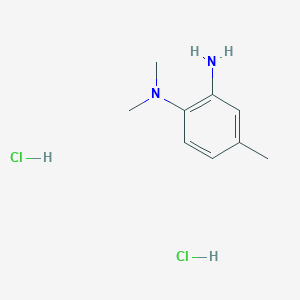

![3-[(4-Chlorobenzyl)amino]-1-propanol hydrochloride](/img/structure/B3095825.png)

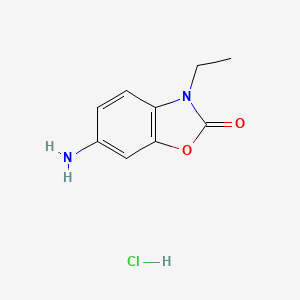

![[4-ethoxy-3-(1H-pyrrol-1-yl)phenyl]amine hydrochloride](/img/structure/B3095835.png)

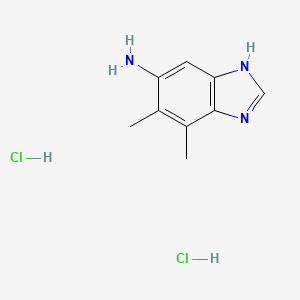

![2-[(3-Aminobenzyl)(methyl)amino]ethanol dihydrochloride](/img/structure/B3095840.png)

![[2-methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)propyl]amine hydrochloride](/img/structure/B3095870.png)

![1-[3-Methyl-4-(1-pyrrolidinyl)phenyl]methanamine hydrochloride](/img/structure/B3095881.png)

![2-Methyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B3095886.png)

![[2-(Dimethylamino)-4-pyridinyl]methanol hydrochloride](/img/structure/B3095893.png)